1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethanesulfonyl group and an ethoxyphenylmethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, introduction of the ethanesulfonyl group, and attachment of the ethoxyphenylmethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group or the ethoxyphenylmethyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group and the ethoxyphenylmethyl group play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(METHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a methanesulfonyl group instead of an ethanesulfonyl group, which may result in different chemical and biological properties.
1-(ETHANESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a methoxy group instead of an ethoxy group, potentially affecting its reactivity and interactions with molecular targets.
1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-ACETAMIDE: This compound has an acetamide group instead of a carboxamide group, which may influence its solubility and stability.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-9-5-7-14(11-16)12-18-17(20)15-8-6-10-19(13-15)24(21,22)4-2/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFKXWFQAVLTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.